6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: This can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinolines with different substituents on the aromatic ring or the tetrahydroisoquinoline core. Examples include:
- 6,7-Dimethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(3,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
6,7-diethoxy-1-(2,4,5-trimethylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C22H29NO2/c1-6-24-20-12-17-8-9-23-22(19(17)13-21(20)25-7-2)18-11-15(4)14(3)10-16(18)5/h10-13,22-23H,6-9H2,1-5H3 |
InChI Key |
XMHWWXLACWWANG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=C(C(=C3)C)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.